Val-glu-pro-ile-pro-tyr
Overview
Description
Val-glu-pro-ile-pro-tyr is a hexapeptide composed of the amino acids valine, glutamic acid, proline, isoleucine, proline, and tyrosine. This peptide sequence is derived from human beta-casein and has been studied for its immunostimulatory properties . It is known to stimulate the phagocytosis of opsonized sheep red blood cells by murine peritoneal macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Val-glu-pro-ile-pro-tyr can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids are typically protected with groups such as Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted side reactions . The synthesis is carried out under mild conditions, with each coupling step followed by deprotection and washing to remove excess reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels, typically greater than 97% .
Chemical Reactions Analysis
Types of Reactions
Val-glu-pro-ile-pro-tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and peroxidase enzymes.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Val-glu-pro-ile-pro-tyr has several scientific research applications, including:
Immunology: It is used to study immune responses, particularly macrophage activation and phagocytosis.
Cancer Research: Its immunostimulatory properties make it a candidate for cancer immunotherapy research.
Infectious Diseases: It has been shown to enhance resistance to bacterial infections, making it useful in studying host-pathogen interactions.
Biotechnology: It is used in the development of peptide-based therapeutics and diagnostic tools.
Mechanism of Action
Val-glu-pro-ile-pro-tyr exerts its effects by binding to specific receptors on the surface of immune cells, such as macrophages. This binding triggers a cascade of intracellular signaling pathways, leading to the activation of these cells and the enhancement of their phagocytic activity . The peptide also modulates the production of cytokines and other immune mediators, contributing to its immunostimulatory effects .
Comparison with Similar Compounds
Similar Compounds
Gly-leu-phe: Another immunostimulatory peptide derived from human milk proteins.
Ile-ala-val-pro: A peptide with hypocholesterinemic properties.
Leu-pro-tyr-pro-arg: A peptide with similar immunostimulatory effects.
Uniqueness
Val-glu-pro-ile-pro-tyr is unique due to its specific sequence and its potent immunostimulatory properties. Unlike other peptides, it has been shown to significantly enhance the phagocytic activity of macrophages and increase resistance to bacterial infections . Its specific sequence also allows for targeted interactions with immune cell receptors, making it a valuable tool in immunological research.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[(2S)-2-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N6O10/c1-5-20(4)29(34(49)41-17-7-8-25(41)30(45)38-24(35(50)51)18-21-10-12-22(42)13-11-21)39-31(46)26-9-6-16-40(26)33(48)23(14-15-27(43)44)37-32(47)28(36)19(2)3/h10-13,19-20,23-26,28-29,42H,5-9,14-18,36H2,1-4H3,(H,37,47)(H,38,45)(H,39,46)(H,43,44)(H,50,51)/t20-,23-,24-,25-,26-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOILFFBJUNGRA-NMVUUJPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N6O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915315 | |
Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94773-24-7 | |
Record name | Valyl-glutamyl-prolyl-isoleucyl-prolyl-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094773247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(1-{N-[(1-{2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-4-carboxybutanoyl}pyrrolidin-2-yl)(hydroxy)methylidene]isoleucyl}pyrrolidin-2-yl)(hydroxy)methylidene]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30915315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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